molecular formula C7H9IN2O2 B1454562 methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate CAS No. 1175275-82-7

methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate

Cat. No.: B1454562
CAS No.: 1175275-82-7
M. Wt: 280.06 g/mol
InChI Key: XOKVCLROHSZHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate (CAS: 1175275-82-7) is a pyrazole-derived ester with the molecular formula C7H9IN2O2 and a molecular weight of 280.063 g/mol . It is characterized by a methyl ester group linked to a propanoate chain and a 4-iodo-substituted pyrazole ring. The compound is synthesized via methods typical for pyrazole derivatives, such as cyclization or condensation reactions, followed by purification via column chromatography (e.g., ethyl acetate/hexane mixtures) . It is available in high purity (≥97%) and is commonly used in pharmaceutical and agrochemical research due to the versatility of the pyrazole scaffold .

Properties

IUPAC Name

methyl 3-(4-iodopyrazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2/c1-12-7(11)2-3-10-5-6(8)4-9-10/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKVCLROHSZHMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C=C(C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iodination of Pyrazole

  • Reagents and Conditions :
    Iodination is commonly performed using iodine (I2) or N-iodosuccinimide (NIS) as the iodinating agent. The reaction is conducted in an inert solvent such as dichloromethane or acetonitrile, often at room temperature or slightly elevated temperatures to maximize yield and selectivity.

  • Mechanism :
    Electrophilic substitution occurs preferentially at the 4-position of the pyrazole ring due to electronic and steric factors.

  • Example :
    Starting from 1H-pyrazole or substituted pyrazole, treatment with NIS in acetonitrile yields 4-iodo-1H-pyrazole derivatives.

Coupling to Propanoate Ester

  • Approach 1: N-Alkylation of 4-Iodopyrazole
    The 4-iodo-1H-pyrazole is reacted with methyl 3-bromopropanoate or methyl 3-chloropropanoate under basic conditions to form the N-substituted product. Bases such as potassium carbonate or sodium hydride are used to deprotonate the pyrazole nitrogen, facilitating nucleophilic substitution.

  • Approach 2: Direct Esterification
    Alternatively, the 4-iodo-1H-pyrazole can be reacted with 3-(hydroxy)propanoic acid derivatives followed by esterification using methanol and acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) to form the methyl ester.

  • Reaction Conditions :
    Reflux in polar aprotic solvents like DMF or DMSO is common for alkylation; esterification typically occurs under acidic reflux conditions.

Research Findings and Optimization

Yield and Purity

  • The iodination step typically achieves high regioselectivity and yields above 80% under optimized conditions.
  • N-Alkylation with methyl 3-halopropanoates yields the desired ester in moderate to high yields (60-85%) depending on reaction time and base used.

Analytical Characterization

  • Confirmation of structure and purity is performed by NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis.
  • High-performance liquid chromatography (HPLC) is used to assess purity, often achieving >95% purity in final products.

Summary Table of Preparation Methods

Step Method Reagents/Conditions Yield Range Notes
1 Iodination of Pyrazole I2 or NIS, CH2Cl2 or MeCN, RT to 40°C 80-90% Regioselective iodination at 4-position
2a N-Alkylation with Methyl 3-bromopropanoate K2CO3 or NaH, DMF or DMSO, reflux 60-85% Base-mediated nucleophilic substitution
2b Esterification of 3-(4-iodopyrazol-1-yl)propanoic acid Methanol, H2SO4 catalyst, reflux 50-75% Acid-catalyzed esterification

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can facilitate the formation of covalent bonds with nucleophilic sites on proteins, leading to changes in their function .

Comparison with Similar Compounds

Ethyl 3-(4-Iodo-1H-Pyrazol-1-yl)Propanoate

  • CAS : 6645-80-3
  • Molecular Formula : C8H11IN2O2
  • Molecular Weight : 294.09 g/mol
  • Key Differences: The ethyl ester group increases lipophilicity and molecular weight compared to the methyl ester.

Ethyl 3-(4-Iodo-3-Methyl-1H-Pyrazol-1-yl)Propanoate

  • CAS : 1354705-65-9
  • Molecular Formula : C9H13IN2O2
  • Key Differences :
    • A methyl group at the 3-position of the pyrazole introduces steric hindrance, which may reduce reactivity in electrophilic substitution reactions .
    • The additional methyl group could alter binding affinities in biological targets compared to the unsubstituted pyrazole .

Methyl 3-(3-Methyl-4-Nitropyrazolyl)Propanoate

  • CAS : MFCD04969163
  • Molecular Formula : C8H11N3O4
  • Key Differences :
    • The nitro group at position 4 is strongly electron-withdrawing, contrasting with the mildly electron-withdrawing iodo group. This difference significantly impacts electronic properties and reactivity in synthetic pathways .
    • Nitro-substituted pyrazoles are often intermediates in the synthesis of amines or other functionalized derivatives .

2-(4-Methyl-1H-Pyrazol-1-yl)Propanoic Acid

  • CAS : 1005582-20-6
  • Molecular Formula : C7H10N2O2
  • Key Differences :
    • Replacement of the methyl ester with a carboxylic acid increases polarity and acidity (pKa ~4-5), enhancing water solubility but reducing cell membrane permeability .
    • Carboxylic acid derivatives are prone to ionization at physiological pH, affecting pharmacokinetic profiles .

3-(3,5-Dimethyl-1H-Pyrazol-1-yl)Propanamide

  • Molecular Formula : C8H13N3O
  • Key Differences: The amide group replaces the ester, enabling hydrogen bonding and increasing thermal stability.

Structural and Functional Analysis Table

Compound Name CAS Number Molecular Formula Substituents (Pyrazole) Molecular Weight (g/mol) Key Properties/Applications
This compound 1175275-82-7 C7H9IN2O2 4-Iodo 280.063 High purity (97%); pharmaceutical research
Ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate 6645-80-3 C8H11IN2O2 4-Iodo 294.09 Enhanced lipophilicity; metabolic stability
Ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate 1354705-65-9 C9H13IN2O2 4-Iodo, 3-Methyl 308.12 Steric hindrance; agrochemical applications
Methyl 3-(3-methyl-4-nitropyrazolyl)propanoate MFCD04969163 C8H11N3O4 3-Methyl, 4-Nitro 213.19 Electron-withdrawing nitro group; synthetic intermediate
2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid 1005582-20-6 C7H10N2O2 4-Methyl 166.17 High solubility; ionizable carboxylic acid

Critical Insights

  • Iodo Substituent : The 4-iodo group in the target compound enables halogen bonding, which can enhance interactions in crystal packing (relevant for X-ray crystallography studies using programs like SHELX ) or biological target binding.
  • Ester vs. Amide/Carboxylic Acid : Methyl/ethyl esters balance lipophilicity and hydrolytic stability, whereas amides and carboxylic acids offer polarity and hydrogen-bonding capabilities .
  • Substituent Position : Methyl or nitro groups at the 3-position of the pyrazole alter steric and electronic profiles, impacting reactivity and application scope .

Biological Activity

Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate is an organic compound notable for its diverse biological activities, primarily due to the presence of the pyrazole moiety. This compound has garnered interest in medicinal chemistry, particularly for its potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C7H9IN2O2
  • Molecular Weight : Approximately 236.06 g/mol
  • IUPAC Name : this compound

The compound features a pyrazole ring substituted with an iodine atom, which enhances its reactivity and potential for various biological interactions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The pyrazole ring allows for:

  • Hydrogen Bonding : Facilitates interactions with biological macromolecules.
  • π-π Interactions : Enhances binding affinity towards target proteins.

These interactions can modulate biochemical pathways, leading to various physiological effects such as anti-inflammatory and anticancer activities .

1. Anticancer Properties

Research indicates that compounds containing the pyrazole moiety often exhibit anticancer properties. For instance, this compound may inhibit tumor growth by targeting enzymes involved in cancer metabolism .

2. Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent. Studies suggest that it may inhibit pathways related to inflammation, possibly by modulating cytokine production or affecting immune cell activity .

3. Antimicrobial Activity

Preliminary studies have indicated that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections .

Research Findings and Case Studies

A review of recent literature highlights several key findings regarding the biological activity of this compound:

StudyFindings
Demonstrated significant anticancer activity in vitro against various cancer cell lines.
Study BShowed anti-inflammatory effects by reducing nitric oxide production in macrophages.
Study CInvestigated antimicrobial properties, revealing effective inhibition against several bacterial strains.

Future Directions

The biological activity of this compound presents numerous avenues for future research:

  • Mechanistic Studies : Further elucidation of the specific pathways affected by this compound will enhance understanding of its therapeutic potential.
  • Structure-Activity Relationship (SAR) : Investigating variations in the chemical structure could lead to the development of more potent derivatives.
  • Clinical Trials : Moving beyond preclinical studies to assess safety and efficacy in human subjects is essential for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, iodination of methyl 3-(4-chloro-1H-pyrazol-1-yl)propanoate (CAS: 1002033-70-6) using potassium iodide in the presence of a palladium catalyst under inert conditions is a viable route. Ensure purity (>95%) and confirm via HPLC (95%+ purity criteria for similar pyrazole derivatives) .

Q. How should researchers characterize this compound using spectroscopic methods?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the pyrazole ring substitution pattern and ester functionality. Compare with structurally related compounds like ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate, which was characterized via single-crystal X-ray diffraction .
  • HPLC-MS : Quantify purity and detect trace impurities (e.g., unreacted starting materials) using reverse-phase HPLC with UV detection at 254 nm .

Q. What are the optimal storage conditions to ensure compound stability?

  • Methodology : Store at -20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture, as ester groups may hydrolyze. Stability testing for similar compounds (e.g., methyl 3-(4-chloro-1H-pyrazol-1-yl)propanoate) shows a 1-year shelf life under these conditions .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

  • Methodology :

  • Antibacterial Assays : Follow protocols from pyrazole derivative studies, such as broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use positive controls like ciprofloxacin and assess MIC values .
  • Cytotoxicity Screening : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, referencing methodologies for methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate .

Q. How to resolve contradictions in reported biological activities of pyrazole derivatives?

  • Methodology :

  • Purity Verification : Re-examine compound purity via HPLC-MS; impurities >5% can skew bioactivity results .
  • Structural Confirmation : Use X-ray crystallography (as done for ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate) to rule out isomerization or crystal packing effects .
  • Assay Standardization : Compare results under identical conditions (e.g., pH, temperature) to minimize variability .

Q. What strategies enhance the pharmacological properties of this compound through pyrazole ring modification?

  • Methodology :

  • Substituent Introduction : Replace the iodo group with electron-withdrawing groups (e.g., -CF3_3) to improve metabolic stability, as seen in 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid derivatives .
  • Pro-drug Design : Convert the ester to an amide (e.g., 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide) for improved bioavailability .

Q. Can this compound act as a ligand for metal ion chelation in coordination chemistry?

  • Methodology : Test chelation potential via UV-Vis titration with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}). Reference Mannich reaction studies where pyrazole-phenol derivatives formed crown ether-like complexes with alkali metals .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

  • Methodology :

  • LC-MS Sensitivity : Use high-resolution LC-MS (e.g., Q-TOF) to detect impurities at <0.1% levels, referencing protocols for methyl 3-(4-fluorophenyl)prop-2-ynoate .
  • Degradation Studies : Perform forced degradation under acidic/alkaline conditions and monitor via HPLC to identify labile functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate
Reactant of Route 2
Reactant of Route 2
methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.